N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]acetamide
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Overview
Description
N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromo-substituted phenoxy group attached to an ethyl chain, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2,6-dimethylphenol and 2-chloroethyl acetate.
Reaction: The 4-bromo-2,6-dimethylphenol is reacted with 2-chloroethyl acetate in the presence of a base such as potassium carbonate. This reaction forms the intermediate 2-(4-bromo-2,6-dimethylphenoxy)ethyl acetate.
Hydrolysis: The intermediate is then hydrolyzed to form 2-(4-bromo-2,6-dimethylphenoxy)ethanol.
Acetylation: Finally, the 2-(4-bromo-2,6-dimethylphenoxy)ethanol is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenoxy group can be oxidized to form quinone derivatives.
Reduction Reactions: The acetamide moiety can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a polar aprotic solvent like dimethylformamide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of N-[2-(4-substituted-2,6-dimethylphenoxy)ethyl]acetamide derivatives.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]amine.
Scientific Research Applications
N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It can be utilized in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used in studies investigating its biological activity and potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]acetamide involves its interaction with specific molecular targets. The phenoxy group may interact with enzymes or receptors, leading to modulation of their activity. The bromo substituent can enhance the compound’s binding affinity and specificity towards its targets. The acetamide moiety may contribute to the compound’s stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-2,6-dimethylphenyl)acetamide
- N-(4-bromo-2,6-dimethylphenyl)methanesulfonamide
- 4-bromo-2,6-dimethylphenoxyacetonitrile
Uniqueness
N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]acetamide is unique due to the presence of both the phenoxy and acetamide groups, which confer distinct chemical and biological properties. The ethyl linker between these groups allows for flexibility and potential interactions with various molecular targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-8-6-11(13)7-9(2)12(8)16-5-4-14-10(3)15/h6-7H,4-5H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKKPBGOYOKAFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCNC(=O)C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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